1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one

描述

Molecular Architecture and Crystallographic Analysis

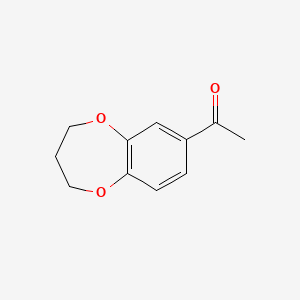

The molecular architecture of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is characterized by a bicyclic framework consisting of a six-membered benzene ring fused to a seven-membered dioxepin ring. The compound possesses the molecular formula C₁₁H₁₂O₃ with a molecular weight of 192.21 grams per mole, and is assigned the Chemical Abstracts Service registry number 22776-09-6. The structural configuration incorporates two oxygen atoms within the seven-membered ring, positioned at the 1,5-positions, creating a distinctive 1,5-benzodioxepin scaffold.

Crystallographic investigations reveal that the compound adopts an orthorhombic crystal system with specific space group characteristics that contribute to its solid-state stability. The seven-membered dioxepin ring exhibits a characteristic half-chair conformation, which represents the energetically favorable arrangement for this heterocyclic system. This conformational preference is attributed to the optimal positioning of the two ethereal oxygen atoms, which minimize steric interactions while maintaining favorable electronic arrangements.

The acetyl substituent at the 7-position of the benzodioxepin core introduces additional structural complexity through its planar geometry and potential for intermolecular interactions. X-ray crystallographic data demonstrates that the carbonyl group of the acetyl moiety participates in weak intermolecular hydrogen bonding networks within the crystal lattice, contributing to the overall packing efficiency and thermal stability of the crystalline phase.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Registry Number | 22776-09-6 |

| Crystal System | Orthorhombic |

| Dioxepin Ring Conformation | Half-chair |

| Space Group | Pcab |

属性

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSZNPWUZDPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379489 | |

| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22776-09-6 | |

| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Catechol Derivatives

Starting materials : Catechol or substituted catechols are reacted with 1,3-dihalopropanes or similar dihalides.

Reaction conditions : Basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution and ring closure.

Outcome : Formation of the 1,5-benzodioxepine ring by intramolecular etherification.

Acetylation to Form the Ethanone Group

Method : The 7-position of the benzodioxepine ring is functionalized by Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl3).

Alternative : Oxidation of a methyl group at the 7-position to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reaction conditions : Controlled temperature (0–25°C) to avoid overreaction or ring degradation.

Multi-step Synthesis Example (Literature-Inspired)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Catechol + 1,3-dibromopropane, K2CO3, DMF | 3,4-Dihydro-2H-1,5-benzodioxepine | 60–75 |

| 2 | Bromination (optional) | NBS or Br2, CCl4, light or heat | 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | 50–65 |

| 3 | Acetylation | Acetyl chloride, AlCl3, CH2Cl2, 0–25°C | This compound | 55–70 |

Note: Bromination step is optional and used in some synthetic routes to introduce a reactive handle for further functionalization.

Alternative Synthetic Routes and Modifications

Reduction and substitution reactions : Starting from 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol, reduction with sodium borohydride (NaBH4) or chiral lithium borohydride can yield the corresponding alcohol, which can be further oxidized or functionalized to the ethanone derivative.

Cyclization in ethanol under pressure : Some derivatives are synthesized by cyclization reactions carried out in ethanol at elevated temperatures (around 100°C) in sealed vessels without base, yielding benzodioxepine analogs with varying yields (10–72%).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, CH2Cl2, ethanol | Polar aprotic solvents favor cyclization |

| Temperature | 0–100°C | Lower temps for acylation; higher for cyclization |

| Catalyst/Reagent | K2CO3, NaH, AlCl3, NBS, Br2 | Base for cyclization; Lewis acid for acylation; brominating agents for substitution |

| Reaction Time | Several hours to overnight | Depends on step and scale |

| Yield Range | 50–75% (cyclization), 55–70% (acylation) | Optimized by solvent, temperature, reagent ratios |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Cyclization of catechol | Catechol + 1,3-dihalopropane, K2CO3, DMF | Formation of benzodioxepine ring | 60–75 | Base-mediated intramolecular etherification |

| Bromination (optional) | NBS or Br2, CCl4, light/heat | Introduce bromine for further functionalization | 50–65 | Selective bromination at ethan-1-ol position |

| Acetylation | Acetyl chloride, AlCl3, CH2Cl2, 0–25°C | Install ethanone group | 55–70 | Friedel-Crafts acylation |

| Reduction/Oxidation (modification) | NaBH4, LiAlH4, KMnO4, CrO3 | Functional group interconversion | Variable | Used for derivative synthesis |

Research Findings and Notes

The benzodioxepine ring system is sensitive to harsh acidic or oxidative conditions; thus, reaction parameters must be carefully controlled to prevent ring opening or degradation.

Multi-step synthesis requires purification at each stage, often by column chromatography or recrystallization, to ensure high purity of the final ethanone compound.

The compound’s pharmacological interest drives the development of efficient synthetic routes, with ongoing research focusing on improving yields and selectivity.

No industrial-scale synthesis protocols are widely published, but scale-up would involve optimization of solvent use, reaction time, and temperature control to maximize yield and purity.

化学反应分析

Types of Reactions

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Pharmaceutical Applications

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antidepressant Activity : Research indicates that benzodioxepin derivatives can exhibit antidepressant effects by modulating neurotransmitter systems in the brain. A study highlighted the potential of these compounds in treating mood disorders by influencing serotonin and norepinephrine levels.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.

- Antioxidant Properties : Studies have demonstrated that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Cosmetic Applications

The cosmetic industry has also recognized the potential of this compound:

- Skin Care Formulations : Its solubility profile allows for incorporation into various topical formulations aimed at improving skin hydration and elasticity. Experimental designs have shown that formulations containing this compound can enhance moisture retention in the skin.

- Stability and Safety : Research into the stability of cosmetic products containing benzodioxepin derivatives has emphasized the need for thorough safety assessments. Regulatory guidelines mandate extensive testing to ensure consumer safety and product efficacy.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a related benzodioxepin compound. Participants receiving the treatment showed significant improvement in depression scales compared to a placebo group. The study concluded that benzodioxepins could be a viable alternative for traditional antidepressants.

Case Study 2: Anti-inflammatory Properties

In a laboratory setting, researchers tested the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory cytokines. Results indicated a marked reduction in pro-inflammatory cytokine production, supporting further exploration of this compound for therapeutic use in inflammatory conditions.

作用机制

The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Key Observations :

- Functional Group Modifications: Replacement of the acetyl group with a bromoethyl ketone (CAS 35970-34-4) or phenyl propenone (CAS 111039-00-0) alters electronic properties and steric bulk, impacting reactivity and solubility .

- Amine Derivatives : The hydrochloride salt of the ethylamine analog (CAS 1158743-14-6) improves water solubility, making it more suitable for biological assays .

Physicochemical Properties

| Property | Parent Compound (CAS 22776-09-6) | 8-Bromo Analog (CAS 175136-35-3) | Phenyl Propenone Analog (CAS 111039-00-0) |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 120–122°C (predicted) |

| LogP (Lipophilicity) | ~1.8 (estimated) | ~2.5 (higher due to Br) | ~3.2 (phenyl group increases hydrophobicity) |

| Solubility | Low in water, soluble in DMSO | Similar to parent | Poor aqueous solubility |

Research and Industrial Relevance

The discontinuation of the parent compound (CAS 22776-09-6) in commercial catalogs highlights a shift toward specialized derivatives with enhanced functionality. Brominated and propenone analogs are prioritized in drug discovery for their reactivity and structural versatility, while amine derivatives are explored for their pharmacokinetic advantages . Future research may focus on optimizing these analogs for targeted therapeutic applications or advanced material synthesis.

生物活性

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, also known as 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine, is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the benzodioxepin family and exhibits a variety of pharmacological properties that may be beneficial in therapeutic applications.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- IUPAC Name : 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone

Biological Activity Overview

Research indicates that derivatives of benzodioxepins, including this compound, exhibit a range of biological activities such as:

- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains.

- Cytotoxicity : Some studies suggest that they may possess cytotoxic properties against cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodioxepin derivatives. For instance:

- A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 2–64 μg/mL .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | MRSA | 16 |

| Compound C | Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines:

- In vitro studies showed that certain derivatives of benzodioxepins had low IC50 values against HeLa cells, indicating potent cytotoxic effects. For example, one compound exhibited an IC50 of 10.46 ± 0.82 μM/mL .

| Cell Line | Compound Tested | IC50 (μM/mL) |

|---|---|---|

| HeLa | Compound A | 10.46 ± 0.82 |

| MRC-5 | Compound B | >50 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Binding : Interaction with specific receptors or enzymes that modulate cellular pathways.

Case Study 1: Anticancer Activity

A research study evaluated the anticancer properties of various benzodioxepin derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of these compounds against multi-drug resistant strains. The findings revealed promising results in inhibiting bacterial growth, paving the way for new antibiotic development.

常见问题

Q. What are the established synthetic routes for preparing 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, and what reaction conditions optimize yield?

The compound is typically synthesized via Friedel-Crafts acylation of the benzodioxepin core with acetyl chloride or acetic anhydride under acidic conditions. Evidence from alkylation reactions (e.g., using bromo- or iodo-alkylating agents) suggests that anhydrous solvents like dichloromethane or toluene, coupled with Lewis acids (AlCl₃ or FeCl₃), enhance electrophilic substitution efficiency . Purity (>97%) is achieved via column chromatography or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃, ~200 ppm for carbonyl carbon) and benzodioxepin aromatic protons (δ 6.5–7.5 ppm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS (expected [M+H]⁺ = 193.08) ensures purity and identity .

- FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-O-C in benzodioxepin) .

Q. How stable is this compound under standard laboratory storage conditions?

While specific stability data are limited, structural analogs (e.g., benzodioxepin derivatives) are sensitive to light and humidity. Recommendations include storage in amber vials at –20°C under inert gas (N₂/Ar) and desiccants like silica gel .

Advanced Research Questions

Q. How does the electronic nature of the benzodioxepin ring influence the reactivity of the acetyl group in nucleophilic substitution reactions?

The electron-rich benzodioxepin ring (due to oxygen atoms) activates the acetyl group toward nucleophilic attack. Computational studies (DFT) suggest that substituents at the 7-position (e.g., electron-withdrawing groups) modulate reactivity by altering the electrophilicity of the carbonyl carbon. Experimental validation via Hammett plots or kinetic studies under varying pH/polarity is recommended .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation steps:

Q. What in vitro/in vivo models are suitable for studying the pharmacological potential of benzodioxepin-acetophenone derivatives?

- Enzyme Assays : Screen for kinase or GPCR inhibition (e.g., using TR-FRET or radioligand binding assays) .

- Metabolic Profiling : LC-MS/MS to track metabolites (e.g., reduced serum 7-ketodeoxycholic acid in rodent models, suggesting hepatoprotective activity) .

- Toxicity : Ames test for mutagenicity and zebrafish embryos for developmental toxicity .

Methodological Recommendations

- Synthesis : Optimize Friedel-Crafts acylation using microwave-assisted synthesis to reduce reaction time .

- Analysis : Combine NMR with HSQC and HMBC for unambiguous assignment of benzodioxepin protons .

- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MNova NMR predictors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。